molecular formula C8H6ClF B3030921 Benzene, 1-chloro-4-(1-fluoroethenyl)- CAS No. 106263-12-1

Benzene, 1-chloro-4-(1-fluoroethenyl)-

Cat. No.: B3030921
CAS No.: 106263-12-1
M. Wt: 156.58 g/mol
InChI Key: SJJVIQZHFQECLL-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(1-fluoroethenyl)- is a useful research compound. Its molecular formula is C8H6ClF and its molecular weight is 156.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Reactions

    • Benzene derivatives like 1-chloro-4-(1-fluoroethenyl)-benzene have been studied for their synthesis and reactions under various conditions. For instance, Sridhar, Krishna, and Rao (2000) explored the synthesis and Diels–Alder cycloaddition reactions of similar benzene derivatives, highlighting their reactivity and potential for creating complex chemical structures (Sridhar, Krishna, & Rao, 2000).
  • Electron Transmission and Negative Ion States

    • Research has been conducted on the electron transmission and negative ion states of substituted benzenes, including derivatives of 1-chloro-4-(1-fluoroethenyl)-benzene. Jordan, Michejda, and Burrow's study in 1976 on benzene derivatives provides insights into the electronic properties of these molecules, which is crucial for understanding their chemical behavior and potential applications (Jordan, Michejda, & Burrow, 1976).
  • Photodehalogenation and Intermediate Formation

    • The photodehalogenation process of halogenated benzene derivatives has been explored to understand the formation of intermediate compounds. Protti et al. (2012) investigated the generation of triplet and singlet phenyl cations and potentially benzyne from the photodehalogenation of silylated and stannylated phenyl halides, which is related to the chemistry of 1-chloro-4-(1-fluoroethenyl)-benzene (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
  • Solubility in Organic Solvents

    • The solubility of benzene derivatives, including 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents has been studied, providing insights into the physical properties and potential applications of 1-chloro-4-(1-fluoroethenyl)-benzene in different solvents. Qian, Wang, and Chen's research on the solubility of similar compounds in organic solvents like ethanol and chloroform is an example of this type of study (Qian, Wang, & Chen, 2014).
  • Copolymerization with Other Compounds

    • Studies have been conducted on the copolymerization of benzene derivatives with other compounds. For example, the radical copolymerization of [1-(fluoromethyl)vinyl]benzene with chlorotrifluoroethylene, as researched by Kostov et al. (2007), shows the potential for creating novel polymeric materials using benzene derivatives (Kostov, Tredwell, Gouverneur, & Améduri, 2007).

Properties

IUPAC Name

1-chloro-4-(1-fluoroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJVIQZHFQECLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456845
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106263-12-1
Record name Benzene, 1-chloro-4-(1-fluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-chloro-4-(1-fluoroethenyl)-
Reactant of Route 2
Benzene, 1-chloro-4-(1-fluoroethenyl)-

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